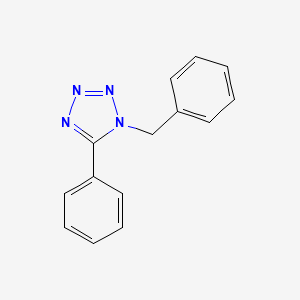

1-Benzyl-5-phenyltetrazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-5-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-3-7-12(8-4-1)11-18-14(15-16-17-18)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRHEDWQEBRFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308653 | |

| Record name | 1-benzyl-5-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28386-90-5 | |

| Record name | NSC206232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-5-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-5-PHENYL-1H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5 Phenyltetrazole

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in 1-benzyl-5-phenyltetrazole. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

The key functional groups of this compound—the benzyl (B1604629) group, the phenyl ring, and the tetrazole core—give rise to distinct peaks. The aromatic C-H stretching vibrations of the benzyl and phenyl rings are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge of the benzyl group appears just below 3000 cm⁻¹.

The tetrazole ring itself has several characteristic vibrations. The C=N and N=N stretching vibrations within the heterocyclic ring are expected to produce absorptions in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net Specifically, bands around 1619 cm⁻¹ can be attributed to C=N vibrations. researchgate.net The N-N stretching vibrations of the tetrazole ring are typically found at lower wavenumbers, often around 1290 cm⁻¹ and 1140 cm⁻¹. academie-sciences.fr The stretching vibrations of the aromatic C=C bonds in the phenyl rings also appear in the 1600-1450 cm⁻¹ region. rsc.org Analysis of related compounds like 5-phenyl-1H-tetrazole shows characteristic peaks at 1601 cm⁻¹ and 1457 cm⁻¹, corresponding to these aromatic and heterocyclic ring stretches. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| 2990-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1620 | C=N Stretch | Tetrazole Ring |

| ~1390 | N=N Stretch | Tetrazole Ring |

| ~1290 | C-N Stretch | Tetrazole-Phenyl/Benzyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for this compound allows for the identification and differentiation of the various protons based on their unique electronic environments. The spectrum is expected to show distinct signals for the benzylic protons and the two sets of aromatic protons.

The two protons of the methylene (-CH₂-) group in the benzyl moiety are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found in the range of 5.4-5.9 ppm. For instance, in the closely related compound 1-benzyl-5-amino-1H-tetrazole, these protons appear as a singlet at 5.35 ppm. academie-sciences.fr For 1-benzyl-4-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)piperazine, the benzyl -CH₂- protons show a singlet at 3.51 ppm, and in a similar structure, they appear at 5.40 ppm. acgpubs.org

The protons on the two phenyl rings will appear in the aromatic region, typically between 7.2 and 7.6 ppm. The five protons of the benzyl group's phenyl ring and the five protons of the 5-phenyl ring will likely overlap, creating a complex multiplet pattern in this region. academie-sciences.fr

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzylic (-CH₂-) | ~5.5 - 5.8 | Singlet (s) | 2H |

| Aromatic (C₆H₅-CH₂-) | ~7.2 - 7.4 | Multiplet (m) | 10H (total) |

| Aromatic (C₆H₅-Tetrazole) | ~7.4 - 7.6 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The carbon of the benzylic methylene (-CH₂) group is expected to resonate at approximately 50-52 ppm. acgpubs.org The carbon atom of the tetrazole ring (C5) typically appears significantly downfield, in the range of 153-155 ppm, due to being bonded to multiple nitrogen atoms. rsc.orgacgpubs.org

The aromatic carbons from the two phenyl rings will produce a series of signals in the 127-137 ppm region. rsc.orgacgpubs.org The quaternary carbon of the 5-phenyl ring attached to the tetrazole will have a distinct chemical shift compared to the proton-bearing carbons. Similarly, the quaternary carbon of the benzyl's phenyl ring, to which the -CH₂- group is attached, will also be unique. The remaining aromatic carbons will appear as several peaks within the characteristic aromatic range. For example, in a related structure, the aromatic carbons appear at 127.3, 127.9, 128.2, 128.8, 128.9, 129.4, 132.8, and 136.3 ppm. acgpubs.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Benzylic (-CH₂-) | ~50 - 52 |

| Aromatic (C₆H₅-) | ~127 - 137 |

| Tetrazole (C5) | ~153 - 155 |

Proton NMR (¹H NMR) for Proton Environment Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic and heterocyclic systems. The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). lookchem.com

| λ_max (nm) | Transition Type | Chromophore |

|---|---|---|

| ~200 - 250 | π → π* | Phenyl-Tetrazole Conjugated System |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-phenyl-1H-tetrazole |

| 1-benzyl-5-amino-1H-tetrazole |

| 1-benzyl-4-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)piperazine |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.

The molecular weight of this compound has been computed to be 236.27 g/mol . nih.gov In mass spectrometry, particularly under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing insights into its structural components. While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of related chemical moieties.

Upon ionization, the molecular ion [M]•+ would be observed at m/z 236. A primary and highly characteristic fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to form a stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion (C7H7+), resulting in a prominent peak at m/z 91.

Another expected fragmentation involves the tetrazole ring. Studies on similar 5-substituted 1H-tetrazoles under positive ion electrospray ionization have shown a characteristic loss of a hydrazoic acid molecule (HN3). lifesciencesite.com For this compound, this would lead to a fragment ion. Conversely, in negative ion mode, the characteristic fragmentation is the loss of a nitrogen molecule (N2). lifesciencesite.com The phenyl group attached to the tetrazole ring can also lead to fragments such as the phenyl cation (C6H5+) at m/z 77.

A proposed fragmentation pattern is summarized in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C14H12N4]•+ | 236 | Molecular Ion |

| [C7H7]+ | 91 | Tropylium ion (from benzyl group) |

| [C6H5CNH]+ | 104 | Phenylnitrilium ion |

| [C6H5]+ | 77 | Phenyl cation |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The geometric parameters of this compound can be inferred from its analogues. In the crystal structure of 1-benzyl-1H-tetrazole, the bond angles within the tetrazole ring average 108.0°. rsc.org The phenyl ring exhibits normal geometry, with an average C-C bond length of 1.386 Å and an average bond angle of 120.0°. rsc.org In 1-benzyl-5-amino-1H-tetrazole, the N1–C2 bond length is 1.454 Å, which is typical for a single bond between a nitrogen atom and a phenyl carbon. academie-sciences.fr The substitution on the tetrazole ring can influence its geometry; for example, the introduction of an amino group at the C1 position of the tetrazole ring in 1-phenyltetrazole results in a shortening of the N2-N3 bond and an elongation of the N4-C1 and N1-N2 bonds. academie-sciences.fr

The following table presents selected bond lengths and angles from the crystal structure of the closely related compound, 1-benzyl-5-amino-1H-tetrazole. academie-sciences.fr

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.345 |

| N2-N3 | 1.298 |

| N3-N4 | 1.348 |

| N4-C1 | 1.345 |

| C1-N1 | 1.349 |

| Bond Angles (º) | |

| N1-N2-N3 | 109.1 |

| N2-N3-N4 | 109.2 |

| N3-N4-C1 | 104.9 |

| N4-C1-N1 | 108.1 |

| C1-N1-N2 | 108.7 |

The crystal packing of this compound is expected to be influenced by various intermolecular interactions. In the crystal structure of 1-benzyl-1H-tetrazole, the packing is dominated by weak C-H···N and C-H···C hydrogen bonds, leading to the formation of segregated layers of phenyl and tetrazole rings. rsc.org Notably, in this structure, no π-π stacking interactions are observed. rsc.org

However, studies on 1,5-disubstituted tetrazoles with phenyl rings have shown that π-π interactions, particularly parallel-displaced stacking arrangements, are a common feature. nih.govacs.org The interaction between the tetrazole ring and a phenyl ring can also occur in a T-shaped edge-to-face arrangement. nih.govacs.org In the case of 1-benzyl-5-amino-1H-tetrazole, the structure exhibits intermolecular N-H···N hydrogen bonds, which lead to the formation of dimeric structures. academie-sciences.fr These dimers are further extended into a larger network through additional hydrogen bonding. academie-sciences.fr

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of research in materials and pharmaceutical sciences. While no specific studies on the polymorphism of this compound have been identified in the reviewed literature, research on related tetrazole derivatives suggests that this compound may also exhibit polymorphic behavior. For instance, the flexible nature of the 1-benzyl-1H-tetrazole molecule has been noted to present challenges in crystal structure prediction, implying the potential for different packing arrangements. The study of polymorphism in tetrazole derivatives is important as different polymorphic forms can have different physical properties.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Phenyltetrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of medium to large-sized molecules due to its balance of computational cost and accuracy. physchemres.org DFT functionals are widely used to study various tetrazole derivatives, providing reliable data on their molecular and electronic structures. physchemres.org

Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Benzyl-5-phenyltetrazole, this process is typically performed using DFT methods, such as the B3LYP hybrid functional combined with a Pople-style basis set like 6-311G(d,p). researchgate.netniscpr.res.in

The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecular conformation. The resulting structure reveals the spatial relationship between the benzyl (B1604629) group, the phenyl ring, and the central tetrazole moiety. Studies on similar molecules, like 1-benzyl-5-amino-1H-tetrazole, have shown that DFT methods, particularly PBE1PBE/6-311G**, provide results that are in excellent agreement with experimental X-ray crystallography data, with deviations as low as 0.01 Å for bond lengths. academie-sciences.fr The comparison between calculated and experimental structures is often quantified by the root-mean-square deviation (RMSD). academie-sciences.fr

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311G(d,p) calculation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| N1-N2 | 1.345 | C5-N1-N2 | 108.5 |

| N2-N3 | 1.298 | N1-N2-N3 | 109.1 |

| N3-N4 | 1.351 | N2-N3-N4 | 105.7 |

| N4-C5 | 1.332 | N3-N4-C5 | 109.5 |

| C5-N1 | 1.358 | N4-C5-N1 | 107.2 |

| N1-C(Benzyl) | 1.475 | N2-N1-C(Benzyl) | 125.1 |

| C5-C(Phenyl) | 1.480 | N4-C5-C(Phenyl) | 126.3 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. tsijournals.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. tsijournals.comirjweb.com

For this compound, DFT calculations can predict the energies of these orbitals. The HOMO is typically localized over the more electron-rich regions, such as the phenyl and tetrazole rings, while the LUMO is distributed over the parts of the molecule that can accept electrons. The energy gap helps to understand the electronic transitions, such as the π→π* transitions, that govern the molecule's UV-visible absorption properties. physchemres.org Molecules with smaller energy gaps are generally more reactive and are often described as "soft" molecules. tsijournals.com

The table below presents typical HOMO, LUMO, and energy gap values for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.75 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 5.77 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding interactions and charge delocalization within the molecule.

The following table illustrates some of the most significant donor-acceptor interactions predicted for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N2 | π* (N3-N4) | 25.8 |

| LP (1) N4 | π* (N2-N3) | 18.5 |

| π (Cphenyl-Cphenyl) | π* (C5-N4) | 20.1 |

| π (C5-N4) | π* (Cphenyl-Cphenyl) | 15.3 |

The MEP map is a visual representation of the electrostatic potential on the electron density surface. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tsijournals.com In an MEP map, negative potential (typically colored red) is localized over electronegative atoms like nitrogen, indicating sites susceptible to electrophilic attack. niscpr.res.inresearchgate.net Conversely, positive potential (colored blue) is found around hydrogen atoms, indicating sites for nucleophilic attack. tsijournals.comresearchgate.net For this compound, the MEP would show significant negative potential around the nitrogen atoms of the tetrazole ring, highlighting their role in potential intermolecular interactions like hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Spectroscopic Property Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO). scielo.brmdpi.com These calculations are typically done using a DFT functional, such as PBE1PBE or B3LYP, with an appropriate basis set. academie-sciences.frscielo.br

The computed chemical shifts for ¹H and ¹³C nuclei are then correlated with experimental values, often showing a strong linear relationship. mdpi.com This correlation allows for the unambiguous assignment of experimental NMR signals, especially for complex molecules. academie-sciences.fr For instance, in a study of 1-benzyl-5-amino-1H-tetrazole, the calculated ¹H chemical shifts were successfully used to assign the signals in the experimental spectrum recorded in DMSO. academie-sciences.fr Similar calculations for this compound would predict the chemical shifts for the protons and carbons of the benzyl and phenyl rings, as well as the methylene (B1212753) bridge and the tetrazole carbon.

The table below provides an example of predicted ¹H NMR chemical shifts for this compound compared to hypothetical experimental values.

| Proton Group | Predicted δ (ppm) (GIAO/DFT) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| CH2 (Benzyl) | 5.65 | 5.60 |

| Phenyl-H (ortho) | 7.55 | 7.52 |

| Phenyl-H (meta) | 7.48 | 7.45 |

| Phenyl-H (para) | 7.42 | 7.40 |

| Benzyl-H (aromatic) | 7.30 | 7.28 |

Calculated Vibrational Frequencies and IR Intensities

Computational methods are pivotal in predicting the vibrational spectra of tetrazole derivatives, offering a detailed assignment of infrared (IR) absorption bands. For molecules similar to this compound, such as 1-phenyltetrazole and 1-benzyl-5-amino-1H-tetrazole, calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-31G* or 6-311G**. academie-sciences.frualg.ptacademie-sciences.fr These calculations yield harmonic vibrational frequencies and their corresponding IR intensities, which can be compared with experimental Fourier Transform Infrared (FT-IR) spectra to validate the computational model. academie-sciences.frualg.pt

The process involves optimizing the molecular geometry to find its lowest energy conformation. For related phenyltetrazoles, theoretical calculations have predicted a non-planar structure where the phenyl and tetrazole rings are twisted with respect to each other. ualg.pt Following optimization, vibrational frequency calculations are performed. The resulting data provides a theoretical spectrum where each band corresponds to specific molecular motions, such as stretching, bending, or ring deformations. researchgate.net The potential energy distribution (PED) analysis is often used to assign these calculated frequencies to specific vibrational modes of the molecule. researchgate.netresearchgate.net

A strong correlation between the calculated and experimental spectra confirms the accuracy of the computed molecular structure and provides a reliable assignment of the observed IR bands. ualg.pt

Table 1: Illustrative Calculated Vibrational Frequencies and IR Intensities for a Related Tetrazole Compound (Note: This data is representative of computational studies on phenyltetrazoles and is used for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |

| 3157 | 25.4 | C-H aromatic symmetric stretching |

| 2875 | 18.9 | CH₂ antisymmetric stretching |

| 1629 | 45.1 | C=N stretching |

| 1390 | 55.8 | N=N stretching |

| 1290 | 62.3 | C-N stretching |

| 1140 | 38.7 | N-N stretching |

This table is generated based on findings for 1-benzyl-5-amino-1H-tetrazole for illustrative purposes. academie-sciences.fr

Electronic Spectra Prediction

Time-dependent density functional theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. academie-sciences.fr These calculations are performed on the optimized ground-state geometry of the molecule. academie-sciences.fr The output provides information on the electronic transitions, including their excitation energies, corresponding wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption. academie-sciences.fracademie-sciences.fr

For the related compound 1-benzyl-5-amino-1H-tetrazole, TD-DFT calculations have been used to predict its absorption spectrum, which was then compared to experimental data obtained in solvents like N,N-dimethylformamide (DMF). academie-sciences.fracademie-sciences.fr Such studies help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions. Generally, tetrazole rings absorb in the 200–220 nm region, but this is often shifted to longer wavelengths by conjugation with substituent groups like phenyl rings. thieme-connect.de

Table 2: Representative Predicted Electronic Spectrum Data (Note: This data is from a TD-DFT study on a related compound and is for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.85 | 255.6 | 0.213 |

| S₀ → S₂ | 5.20 | 238.4 | 0.188 |

| S₀ → S₃ | 5.75 | 215.6 | 0.350 |

This table is a hypothetical representation based on typical TD-DFT outputs for aromatic tetrazoles.

Reactivity and Stability Studies

Thermodynamic and Kinetic Stability Assessments

Tetrazoles, including this compound, are aromatic heterocyclic compounds that possess considerable stability. thieme-connect.de Their stability can be assessed from both thermodynamic and kinetic perspectives. Thermodynamically, the tetrazole ring exists in equilibrium with its open-chain azidoimine tautomer. thieme-connect.deacs.org For most 1,5-disubstituted tetrazoles, the closed-ring form is significantly more stable. thieme-connect.de Computational studies on the tetrazole-azide equilibrium show that while the azide (B81097) can be the more stable form in the gas phase at elevated temperatures due to entropy, the tetrazole is typically favored in the solid state, likely due to stabilizing lattice energies. acs.org

From a kinetic standpoint, the tetrazole ring is generally resistant to degradation. This kinetic stability is crucial for its application in medicinal chemistry, where it often serves as a bioisostere for carboxylic acids, partly due to its enhanced resistance to metabolic pathways. acs.orgrug.nl However, this stability is not absolute, and the ring can be cleaved under thermal or photochemical conditions.

Analysis of Thermal Activation Barriers for Ring Cleavage

The thermal decomposition of 1,5-disubstituted tetrazoles is a key aspect of their reactivity, proceeding through the cleavage of the tetrazole ring. This process typically involves a concerted, or stepwise, elimination of a nitrogen molecule (N₂) to form a highly reactive nitrile imine intermediate. acs.org

Computational chemistry provides a powerful means to investigate the mechanism of this decomposition and to calculate the thermal activation barrier, which is the energy required to reach the transition state for ring cleavage. researchgate.net High-level ab initio calculations on the parent tetrazole ring have determined the activation barriers for its decomposition. researchgate.net For substituted tetrazoles, studies have shown that the decomposition is a unimolecular, first-order reaction. researchgate.net The activation energy for the thermal decomposition of related 2-methyl-5-phenyltetrazoles has been found to be in the range of 39 to 48 kcal/mol. researchgate.net These barriers indicate that significant thermal energy is required to initiate ring cleavage, consistent with the compound's general stability at ambient temperatures.

Effects of Substituents on Electronic Structure and Reactivity

Substituents on both the C5-phenyl ring and the N1-benzyl group can profoundly influence the electronic structure and reactivity of this compound. researchgate.net The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution within the tetrazole ring.

Studies on related systems have demonstrated these effects:

Electronic Structure: Substituents modify the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity in processes like 1,3-dipolar cycloadditions. nih.gov

Reactivity and Stability: The stability of the tetrazole ring towards thermal decomposition is directly impacted by substituents. A study on 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles established a clear relationship between the nature of the substituent on the phenyl ring and the rate of thermal decomposition. researchgate.net Electron-withdrawing groups on the phenyl ring generally stabilize the tetrazole, increasing the energy barrier for ring opening, while electron-donating groups tend to lower this barrier. thieme-connect.de This is because the tetrazole-azidoimine equilibrium is shifted by the electronic nature of the substituents. thieme-connect.de

Electrostatic Effects on Reactivity

The reactivity of this compound is also governed by electrostatic effects, which can be visualized and quantified using computational methods. The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For tetrazole derivatives, the regions of negative electrostatic potential are typically concentrated around the nitrogen atoms of the tetrazole ring due to their lone pairs of electrons. acs.org These sites are susceptible to electrophilic attack and are the primary points for forming hydrogen bonds with biological receptors or other molecules. acs.orgrug.nl Conversely, electron-poor regions are targets for nucleophiles. The electrostatic properties of the nitrile imine intermediate, formed upon ring cleavage, are also critical. For instance, the electrostatic shielding effect of certain substituents has been used to explain the high selectivity observed in light-triggered cycloaddition reactions involving tetrazole-derived nitrile imines. nih.gov

Molecular Interactions and Docking Simulations

Computational studies, including molecular docking simulations, are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. nih.gov These theoretical approaches allow for the visualization of potential interactions between the compound and its biological targets. acs.org For instance, derivatives of this compound have been identified as novel antagonists for the P2X7 receptor. nih.gov Molecular docking and 3D-QSAR studies are instrumental in understanding the binding of such ligands to their receptors. cas.cn By docking compounds into a three-dimensional model of a receptor, researchers can investigate the specific interactions that govern binding affinity and selectivity. acs.org Similar computational methods have been successfully applied to understand the binding affinities of various inhibitors to their target proteins. cas.cn

The insights gained from these simulations are crucial for rational drug design. For example, understanding how this compound derivatives interact with target proteins can guide the synthesis of new analogues with improved potency and better pharmacokinetic profiles. nih.gov While some highly active derivatives have shown promise in in-vitro studies, they have also exhibited short half-lives in pharmacokinetic analyses, suggesting that their interactions in biological systems are complex. nih.gov Theoretical studies of the interactions between a ligand and the amino acids within the binding pocket of a receptor are therefore essential for designing more effective therapeutic agents. nih.gov

The binding of this compound and its analogues is governed by a network of inter- and intra-molecular interactions. The nature and strength of these interactions determine the compound's conformation and its affinity for biological targets. Key among these are hydrogen bonds and van der Waals forces. mdpi.com

Detailed structural analysis of derivatives provides significant insight into these interactions. In the case of 1-benzyl-5-amino-1H-tetrazole (BAT), a close analogue, X-ray diffraction studies have revealed the critical role of intermolecular hydrogen bonding in its solid-state structure. academie-sciences.fracademie-sciences.fr The crystal structure is stabilized by intermolecular hydrogen bonds of the N–H···N type, which form between the amino group of one molecule and the nitrogen atoms of the tetrazole ring of an adjacent molecule. academie-sciences.frresearchgate.net

These interactions create a dimeric intermolecular structure, which is then extended into a two-dimensional network by further hydrogen bonding. academie-sciences.frresearchgate.net The specifics of these hydrogen bonds, as determined from crystallographic data, are detailed in the table below.

Table 1: Hydrogen Bond Geometries for 1-benzyl-5-amino-1H-tetrazole (BAT) academie-sciences.fracademie-sciences.fr

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N5–H5A···N3ⁱ | 0.86 | 2.20 | 3.053(3) | 171 |

| N5–H5B···N4ⁱⁱ | 0.86 | 2.28 | 3.109(3) | 162 |

| Symmetry codes: (i) −x + 2, −y, −z + 2; (ii) x, −y + 1/2, z − 1/2 |

Density Functional Theory (DFT) calculations have been employed to further investigate these interactions. academie-sciences.frresearchgate.net Comparisons between the experimental X-ray structure and the computationally optimized structure show good agreement, validating the theoretical models. academie-sciences.fr These calculations confirm that the observed crystal packing is a result of the stabilizing energy from the network of hydrogen bonds. academie-sciences.fr

In addition to hydrogen bonds, other non-covalent interactions are significant. Studies on metal complexes containing tetrazole derivatives have shown that van der Waals forces play an important role in their binding to proteins like bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.com For this compound itself, while it lacks the amino group for the strong hydrogen bonds seen in BAT, interactions such as π-π stacking between the phenyl and benzyl rings, and van der Waals forces, are expected to be significant contributors to its binding characteristics. The reactivity of the tetrazole ring and its potential to form stable complexes with metal ions may also influence its biological interactions. smolecule.com

Chemical Reactivity and Transformative Chemistry of 1 Benzyl 5 Phenyltetrazole

Carbon-Hydrogen (C-H) Activation and Arylation Reactions

The strategic functionalization of otherwise inert C-H bonds in 1-benzyl-5-phenyltetrazole represents a powerful tool in organic synthesis, enabling the direct formation of carbon-carbon bonds.

Ruthenium-Catalyzed C-H Arylation of 1-Benzyl-5-phenyl-1H-tetrazole

An efficient method for the C-H arylation of 1-benzyl-5-phenyl-1H-tetrazole has been established using a ruthenium-based catalytic system. researchgate.net This protocol employs a very small amount of the commercially available catalyst [RuCl2(p-cymene)]2 (0.63 mol% Ru) in conjunction with triphenylphosphine. researchgate.netthieme-connect.com The reaction facilitates the coupling of the tetrazole with various aryl bromides, leading to the formation of biphenyl (B1667301) derivatives. researchgate.net This transformation is a key step in the practical synthesis of candesartan (B1668252) cilexetil, a significant angiotensin II receptor blocker used to treat hypertension. researchgate.netthieme-connect.com The tetrazole group acts as a directing group, guiding the arylation to the ortho-position of the phenyl ring. researchgate.net

The reaction is typically carried out in a high-boiling solvent such as N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 140°C) with a base like potassium carbonate. thieme-connect.com The use of a 2,4-dimethoxybenzyl (DMB) protecting group has also been explored, as it remains stable under the conditions required for ruthenium-catalyzed C-H arylation but can be removed easily under mild conditions. researchgate.netresearchgate.net

Table 1: Conditions for Ruthenium-Catalyzed C-H Arylation of 1-Benzyl-5-phenyl-1H-tetrazole thieme-connect.com

| Parameter | Condition |

| Catalyst | [RuCl2(p-cymene)]2 (0.63 mol%) |

| Ligand | Triphenylphosphine (Ph3P) (1.25 mol%) |

| Base | Potassium Carbonate (K2CO3) (2.0 equiv) |

| Solvent | N-Methylpyrrolidone (NMP) |

| Temperature | 140 °C |

| Time | 9 hours |

| Yield | 80% |

Development of Selective Functionalization Protocols

The development of selective functionalization protocols extends beyond ruthenium catalysis. Palladium(II)-catalyzed C-H arylation directed by the tetrazole group has also been developed, offering a method for the concise synthesis of other pharmaceuticals like Losartan. researchgate.net The tetrazole moiety is a metabolically stable substitute for a carboxylic acid group, making these functionalization methods highly relevant in drug design. researchgate.net

Research has also focused on optimizing the catalytic system. For instance, different Brønsted acid potassium salts, including carboxylates, phosphates, and sulfonates, have been tested as co-catalysts in ruthenium-catalyzed C-H arylation. researchgate.netresearchgate.net Potassium 2,4,6-trimethylbenzenesulfonate (B281753) was identified as a highly active co-catalyst, even for less reactive substrates. researchgate.net These developments aim to create more versatile and efficient methods for synthesizing a wide array of functionalized biaryls from tetrazole precursors. researchgate.net

Debenzylation Strategies

The benzyl (B1604629) group in this compound serves as a crucial protecting group that must often be removed in the final stages of a synthetic sequence. Efficient and selective debenzylation methods are therefore of high importance.

Catalytic Transfer Hydrogenation for Benzyl Protecting Group Removal

Catalytic transfer hydrogenation is a widely used and effective method for cleaving the N-benzyl group from the tetrazole ring. researchgate.netthieme-connect.com This process typically involves a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid. researchgate.netthieme-connect.comduke.edu The reaction is valued for its mild conditions, which helps in preserving other sensitive functional groups within the molecule. thieme-connect.com

In the synthesis of candesartan cilexetil, the final step involves the removal of the benzyl protecting group from the tetrazole intermediate via transfer hydrogenation. researchgate.netthieme-connect.com For this specific transformation, a 'thickshell' Pd/C catalyst has been reported to give the best results. thieme-connect.com The reaction is often carried out in a mixed solvent system like isopropyl alcohol and water at a moderately elevated temperature (e.g., 45°C). thieme-connect.com

Table 2: Catalytic Transfer Hydrogenation for Debenzylation thieme-connect.com

| Parameter | Condition |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Hydrogen Donor | Ammonium Formate (HCO2NH4) |

| Solvent | Isopropyl Alcohol–Water (5:3) |

| Temperature | 45 °C |

| Time | 23 hours |

| Yield | 80% |

Use of Specific Catalysts (e.g., Rosenmund Catalyst)

While standard Pd/C catalysts are effective, certain substrates can be challenging. For some complex N-benzyltetrazole derivatives, conventional palladium on carbon catalysts failed to provide satisfactory results for debenzylation. thieme-connect.com In these cases, poisoned palladium catalysts have been found to be exceptionally effective. thieme-connect.com

Specifically, the Rosenmund catalyst (palladium on barium sulfate, Pd/BaSO4) has been identified as a highly efficient catalyst for the debenzylation of N-benzyltetrazole derivatives. researchgate.netresearchgate.netthieme-connect.com Using ammonium formate as the hydrogen donor in a catalytic transfer hydrogenation setup, the Rosenmund catalyst facilitates the reaction under mild conditions, leading to excellent yields of the debenzylated products. researchgate.netthieme-connect.com This method has been successfully applied to functionalized substrates in the process development of angiotensin II receptor blockers like olmesartan (B1677269) medoxomil. thieme-connect.com The reasons for the high activity of the Rosenmund catalyst in this specific transformation are not fully understood, but it provides a superior alternative when other catalysts prove ineffective. thieme-connect.com

Table 3: Catalyst Screening for Debenzylation of a Functionalized N-Benzyltetrazole thieme-connect.com

| Catalyst | Reductant | Conversion (%) | Isolated Yield (%) |

| Various Pd/C | H2 or HCO2NH4 | Failed | - |

| Pd/CaCO3 (Lindlar) | HCO2NH4 | 74 | - |

| Pd/BaSO4 (Rosenmund) | HCO2NH4 | 93 | 84 |

Reactions Involving the Tetrazole Ring

Beyond C-H activation and debenzylation, the tetrazole ring of this compound and its derivatives is involved in various other chemical transformations. These reactions allow for further diversification of the molecular structure.

The tetrazole ring itself can be synthesized through [3+2] cycloaddition reactions between nitriles and azides. researchgate.net For existing tetrazole structures, the nitrogen atoms of the ring can participate in reactions. For example, methods have been developed for the regioselective alkylation of 5-phenyltetrazole, leading to mixtures of 1,5- and 2,5-disubstituted products. tandfonline.com The use of specific alkylating agents and conditions can influence the regioselectivity of these reactions. tandfonline.com

Furthermore, the tetrazole ring can direct other types of C-H functionalization, such as rhodium(III)-catalyzed direct olefination to synthesize ortho-alkenyl aryl tetrazoles. researchgate.net In other synthetic strategies, the 5-position of the tetrazole ring can be modified. For instance, 1-benzyl-5-bromotetrazole can undergo Suzuki-type coupling reactions with various aryl and vinyl boronic acids, providing an efficient route to 5-aryl and 5-vinyl tetrazoles. lookchem.comacs.org This approach, followed by hydrogenolysis to remove the benzyl group, offers a modular synthesis of diverse 2,5-diaryltetrazoles. acs.org

Thermal and Photo-induced Ring Opening Reactions to Nitrile Imines

A key feature of the chemistry of 2,5-disubstituted tetrazoles is their ability to undergo ring-opening reactions upon exposure to heat or ultraviolet light. nih.govresearchgate.net This process involves the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive intermediate known as a nitrile imine. nih.govresearchgate.net In the case of this compound, this reaction yields benzonitrile (B105546) N-benzylimide. acs.org

The generation of this nitrile imine is a critical step, as this 1,3-dipole does not typically isolate but is immediately available to react with other molecules present in the reaction mixture. nih.govacs.org The photochemical pathway often requires the tetrazole to absorb UV light, with the efficiency of the reaction being influenced by the substituents on the aromatic rings. nih.govqut.edu.au The presence of chromophores that enhance UV absorption can facilitate the formation of the nitrile imine intermediate. nih.govqut.edu.au Both thermal and photochemical methods provide effective entries into the chemistry of nitrile imines, with the choice of method often depending on the desired reaction conditions and the stability of other functional groups present in the substrate.

Subsequent 1,3-Dipolar Cycloaddition Reactions of Nitrile Imines

The in situ-generated benzonitrile N-benzylimide from this compound is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles. chim.itresearchgate.netdntb.gov.ua This reaction is a cornerstone of its synthetic utility, allowing for the construction of five-membered heterocyclic rings with a high degree of control. researchgate.net

When the nitrile imine is reacted with molecules containing carbon-carbon double or triple bonds (alkenes and alkynes), pyrazoline and pyrazole (B372694) derivatives are formed, respectively. chim.itresearchgate.net These cycloadditions are often highly regioselective, meaning that the orientation of the dipole addition to the dipolarophile is predictable. chim.it For instance, the reaction with terminal alkynes generally leads to the formation of 1,3,5-trisubstituted pyrazoles. The regioselectivity can be influenced by both electronic and steric factors of the reacting partners. chim.it

Furthermore, these nitrile imines can react with other types of dipolarophiles. For example, their reaction with nitriles can lead to the formation of 1,2,4-triazoles, and reactions with isothiocyanates can yield thiadiazolidines. The versatility of the 1,3-dipolar cycloaddition reaction of the nitrile imine derived from this compound makes it a valuable tool for the synthesis of a wide array of heterocyclic compounds. researchgate.net

Exploration of Chemical Modification Pathways

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. These modifications can be targeted at either the benzyl or the phenyl moiety, or even the tetrazole ring itself, although the latter often leads to the ring-opening chemistry discussed previously.

Derivatization of the Benzyl Moiety

The benzyl group of this compound can be subjected to various chemical modifications. One common approach involves the introduction of substituents onto the phenyl ring of the benzyl group. This is typically achieved by starting with a substituted benzyl chloride in the initial synthesis of the tetrazole. google.com For example, using a para-nitrobenzyl bromide or a vinylbenzyl chloride allows for the preparation of the corresponding N-substituted 5-phenyltetrazoles. google.comresearchgate.net

Another significant transformation is the removal of the benzyl protecting group. This is a crucial step in synthetic routes where the tetrazole nitrogen needs to be deprotected for further reactions or to reveal the final target molecule. A common method for this debenzylation is catalytic transfer hydrogenation, often employing palladium on carbon as the catalyst. researchgate.net This efficient removal allows for the synthesis of N-H tetrazoles from their benzylated precursors. researchgate.net

The following table provides examples of derivatization reactions involving the benzyl moiety:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-Phenyltetrazole | Substituted Benzyl Halide | 1-(Substituted-benzyl)-5-phenyltetrazole | N-Alkylation |

| This compound | Palladium on Carbon, Hydrogen Source | 5-Phenyl-1H-tetrazole | Debenzylation |

Substituent Effects on Reaction Mechanisms and Selectivity

The electronic nature of substituents on both the N-benzyl and C-phenyl rings of this compound can exert a significant influence on its reactivity, particularly in the context of ring-opening and subsequent cycloaddition reactions. nih.govresearchgate.net These substituent effects can alter the rate of nitrile imine formation, the stability of the intermediate, and the regio- and stereoselectivity of the cycloaddition. nih.govacs.org

For instance, electron-donating groups on the C-phenyl ring can stabilize the positive charge on the nitrile carbon of the imine intermediate, potentially accelerating the cycloaddition reaction. Conversely, electron-withdrawing groups may have the opposite effect. In the context of the photochemical ring-opening, substituents that enhance the absorption of UV light can increase the quantum yield of nitrile imine formation. qut.edu.au

In structure-activity relationship (SAR) studies, a key area of medicinal chemistry, the systematic variation of substituents on both aromatic rings has been explored to optimize the biological activity of this compound derivatives. nih.gov For example, in the development of P2X7 receptor antagonists, various substitutions on both the benzyl and phenyl moieties were investigated to understand their impact on potency and selectivity. nih.gov

The following table summarizes the general influence of substituents on the reactivity of this compound:

| Substituent Position | Electronic Effect | Influence on Reactivity |

| C-Phenyl Ring | Electron-donating | May stabilize the nitrile imine and influence cycloaddition rates. |

| C-Phenyl Ring | Electron-withdrawing | May destabilize the nitrile imine and affect reaction kinetics. |

| N-Benzyl Ring | Electron-donating/withdrawing | Can modulate the electronic properties of the tetrazole and the resulting nitrile imine, impacting reaction pathways. |

| N-Benzyl Ring | Steric Bulk | Can influence the regioselectivity of cycloaddition reactions. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-benzyl-5-phenyltetrazole, future research will likely prioritize the creation of new synthetic routes that maximize atom economy and adhere to the principles of green chemistry.

Furthermore, the use of safer and more sustainable reagents and solvents is crucial. Research into replacing hazardous materials like hydrazoic acid with more benign alternatives is ongoing. thieme-connect.com The exploration of water-mediated and solvent-free reaction conditions presents a promising green alternative. benthamdirect.comacs.org Additionally, the development and application of reusable catalysts, such as metal nanoparticles or zeolite-based catalysts, can significantly enhance the sustainability of the synthesis. acs.orgresearchgate.net

A comparative look at traditional versus prospective greener synthetic routes highlights the potential for improvement:

| Feature | Traditional Synthesis | Future Green Synthesis |

| Reagents | Often utilizes hazardous materials like sodium azide (B81097) and triethylammonium (B8662869) chloride. thieme-connect.com | Employs safer azide sources and catalytic systems. acs.orgjchr.org |

| Solvents | Typically relies on organic solvents like DMF. jchr.org | Focuses on water or solvent-free conditions. benthamdirect.comacs.org |

| Efficiency | Can involve multiple steps with potential for side product formation. benthamdirect.com | Aims for one-pot, high-yield reactions with minimal byproducts. benthamdirect.com |

| Sustainability | May generate significant chemical waste. benthamdirect.com | Prioritizes recyclable catalysts and atom economy. acs.orgresearchgate.net |

Advanced Mechanistic Studies of this compound Reactivity

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing existing synthetic protocols and designing new reactions. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, for instance, can provide valuable data on reaction rates and the influence of various parameters such as temperature, pressure, and catalyst concentration. researchgate.net Investigating the thermodynamics of the 1,3-dipolar cycloaddition of azides to nitriles, a key step in tetrazole formation, can offer insights into the reaction's feasibility and equilibrium. researchgate.net

Spectroscopic techniques, including in-situ monitoring, will be invaluable for identifying and characterizing reaction intermediates. This real-time analysis can help to map out the entire reaction pathway and identify any transient species that may influence the final product distribution.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with specific, desired properties. Density Functional Theory (DFT) calculations have already been used to study the electronic structure and properties of tetrazole derivatives. academie-sciences.fr Future research will expand on this to predict the reactivity, stability, and potential applications of novel this compound derivatives.

By modeling different substituents on the benzyl (B1604629) and phenyl rings, researchers can systematically explore the structure-activity relationships (SAR). nih.gov This computational screening can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery process. For example, computational studies can predict how different functional groups will affect the compound's electronic properties, which in turn can influence its use in applications like corrosion inhibition or as a ligand in coordination chemistry. lookchem.comresearchgate.net

Investigation of this compound in Supramolecular Self-Assembly and Advanced Materials

The unique structural features of this compound, including the aromatic rings and the nitrogen-rich tetrazole core, make it an intriguing building block for supramolecular chemistry and materials science. The benzyl and phenyl groups can participate in π-π stacking and C-H···π interactions, which are crucial for directing the self-assembly of molecules into well-defined architectures. rsc.org

Future research will focus on harnessing these non-covalent interactions to construct novel supramolecular structures. By systematically modifying the substituents on the aromatic rings, it may be possible to control the packing of the molecules in the solid state and create materials with tailored properties. The study of hydrogen bonding synthons in related tetrazole-containing peptide-derived structures has already provided a library of interactions that can be leveraged in the design of new materials. researchgate.net

The potential applications for such self-assembled materials are vast, ranging from organic electronics to porous frameworks for gas storage and separation. The ability of the tetrazole ring to coordinate with metal ions also opens up possibilities for creating coordination polymers and metal-organic frameworks (MOFs).

Development of Catalytic Applications for this compound and its Derivatives

The tetrazole moiety itself, and by extension this compound, can act as a ligand for transition metals, suggesting potential applications in catalysis. The nitrogen atoms of the tetrazole ring can coordinate to a metal center, creating a catalytically active complex.

Future research will explore the synthesis of various metal complexes of this compound and its derivatives and evaluate their catalytic activity in a range of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and a this compound-ligated palladium catalyst could offer unique reactivity or selectivity. acs.org

Furthermore, the development of chiral derivatives of this compound could lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of significant importance in the pharmaceutical industry. The investigation into the catalytic potential of these compounds is a promising area that could lead to the discovery of novel and efficient catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-benzyl-5-phenyltetrazole?

- Answer: Synthesis typically involves microwave-assisted cyclization or transition metal-catalyzed cross-coupling. For example, ruthenium-catalyzed C–H functionalization has been used to introduce aryl groups to the tetrazole scaffold, as demonstrated in derivatives like 1-benzyl-5-(2,4-dimethylphenyl)-1H-tetrazole . Microwave irradiation can enhance reaction efficiency, as seen in analogous tetrazole syntheses .

Q. How is structural characterization of this compound performed?

- Answer: X-ray crystallography (e.g., using Bruker SMART diffractometers and SHELX software) resolves regiochemistry and molecular conformation . ORTEP-3 software aids in visualizing 3D molecular geometry . Complementary techniques include -/-NMR for substituent analysis and mass spectrometry for molecular weight confirmation .

Q. What key physicochemical properties influence experimental design?

- Answer: Solubility in DMSO (common for in vitro assays) and stability under physiological pH are critical. While specific data for this compound is limited, related tetrazoles show logP values >3, suggesting moderate lipophilicity . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize P2X7 receptor antagonism?

- Answer: Systematic substitution on the benzyl and phenyl moieties reveals that electron-withdrawing groups (e.g., -F, -CF) enhance human P2X7 receptor affinity. For instance, 3-nitrobenzyl derivatives show IC values <100 nM in calcium flux assays . Regiochemical substitution (1-benzyl vs. 2-benzyl) significantly impacts activity due to steric hindrance near the receptor’s ATP-binding site .

Q. What discrepancies exist between in vitro and in vivo efficacy of this compound analogs?

- Answer: Compound 15d (from Nelson et al., 2006) inhibits IL-1β release in THP-1 cells (IC = 40 nM) but requires higher doses (10 mg/kg) to reverse mechanical allodynia in neuropathic pain models. This suggests pharmacokinetic challenges, such as blood-brain barrier penetration .

Q. How should researchers address contradictory data in SAR analyses?

- Answer: Contradictions (e.g., a substituent improving rat P2X7 activity but reducing human receptor binding) require cross-species receptor modeling and mutagenesis studies. For example, species-specific residues (e.g., human Leu vs. rat Phe) explain differential responses .

Q. What structural features determine allosteric vs. orthosteric P2X7 inhibition?

- Answer: Molecular docking studies suggest that this compound binds to the left flipper domain of P2X7, a known allosteric site. Mutagenesis of residues like Lys and Tyr abolishes antagonism, confirming non-competitive mechanisms .

Q. Beyond receptor antagonism, what secondary mechanisms are influenced by this compound?

- Answer: The compound inhibits P2X7-mediated pore formation, preventing extracellular IL-1β release. Additionally, it blocks caspase-1 activation in THP-1 cells, linking P2X7 antagonism to inflammasome regulation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。